![molecular formula C13H16BrNO3S B7554846 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)
3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. This compound has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
作用機序
The mechanism of action of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid involves the inhibition of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid, which is responsible for breaking down endocannabinoids in the body. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid are related to its ability to increase endocannabinoid levels in the body. Endocannabinoids play a role in various physiological processes, including pain sensation, inflammation, and mood regulation. Therefore, this compound has potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
実験室実験の利点と制限
One of the advantages of using 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid in lab experiments is its potent inhibition of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid, which leads to an increase in endocannabinoid levels in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid. One direction is to study its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. Another direction is to develop more potent and selective inhibitors of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid, which can lead to better therapeutic outcomes. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound.
合成法
The synthesis of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid involves several steps. The starting material is 5-bromothiophene-3-carboxylic acid, which is reacted with piperidine and triethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 1-(5-bromothiophene-3-carbonyl)piperidine-2-carboxylic acid. This intermediate is then coupled with 3-bromopropanoic acid using another coupling agent, such as N,N-diisopropylethylamine (DIPEA), to form the final product, 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid.
科学的研究の応用
3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, inflammation, and mood regulation.
特性
IUPAC Name |
3-[1-(5-bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-11-7-9(8-19-11)13(18)15-6-2-1-3-10(15)4-5-12(16)17/h7-8,10H,1-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRGQJDDOGAALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

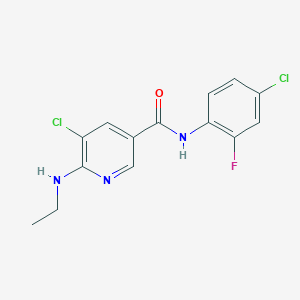
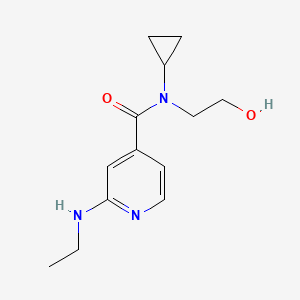

![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)
![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554830.png)
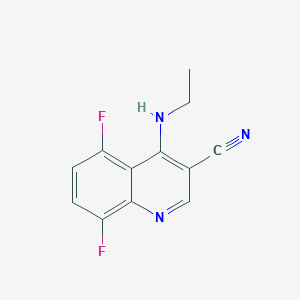
![3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)
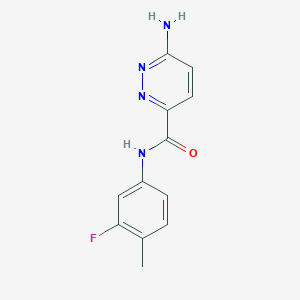
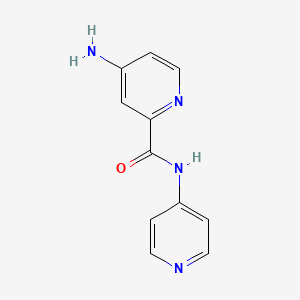
![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)